molecular formula C17H19NO4S B8503984 2-[(4-Butylphenyl)sulfamoyl]benzoic acid CAS No. 98644-86-1

2-[(4-Butylphenyl)sulfamoyl]benzoic acid

Cat. No. B8503984
M. Wt: 333.4 g/mol
InChI Key: HPZMAKZLEBTQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04531139

Procedure details

Reaction scheme II is carried out by slowly adding the cooled reaction mixture into a 4 liter beaker containing 250 ml water and 300 ml of hydrochloric acid (37%), and equipped with an efficient stirrer, taking care that the mixture does not foam over. The dispersion is chilled in a refrigerator over night. The crude N-(p-n-butylphenyl)-o-carbomethoxy benzene sulfonamide settles on the bottom of the beaker as a brownish, viscous mass. The water layer is poured off and replaced by a solution of 80 g sodium hydroxide in 1.5 liter of water. The resulting solution is heated for 2 hours at 85° C. to hydrolize the methyl ester (reaction scheme III). ##STR16##
Name
N-(p-n-butylphenyl)-o-carbomethoxy benzene sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
reactant
Reaction Step Six
Name
Quantity
250 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([C:6]1[CH:11]=[CH:10][C:9]([NH:12][S:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[C:22]([O:24]C)=[O:23])(=[O:15])=[O:14])=[CH:8][CH:7]=1)[CH2:3][CH2:4][CH3:5].[OH-].[Na+]>O>[CH2:2]([C:6]1[CH:7]=[CH:8][C:9]([NH:12][S:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[C:22]([OH:24])=[O:23])(=[O:15])=[O:14])=[CH:10][CH:11]=1)[CH2:3][CH2:4][CH3:5] |f:2.3|

Inputs

Step One
Name
N-(p-n-butylphenyl)-o-carbomethoxy benzene sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1=CC=C(C=C1)NS(=O)(=O)C1=C(C=CC=C1)C(=O)OC
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction scheme II
ADDITION
Type
ADDITION
Details
by slowly adding
CUSTOM
Type
CUSTOM
Details
the cooled reaction mixture into a 4 liter beaker
CUSTOM
Type
CUSTOM
Details
equipped with an efficient stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The dispersion is chilled in a refrigerator over night

Outcomes

Product
Name
Type
Smiles
C(CCC)C1=CC=C(C=C1)NS(=O)(=O)C1=C(C=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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